1,7-Diepi-8,15-cedranediol

Description

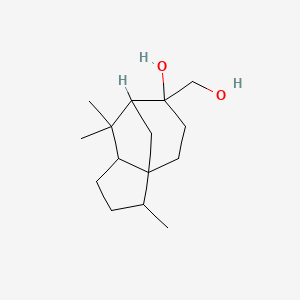

Structure

3D Structure

Properties

IUPAC Name |

8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTKMDSUFFRLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,7-Diepi-8,15-cedranediol: A Technical Guide to Its Natural Origin, Isolation, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid belonging to the cedrane (B85855) class of natural compounds. With the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol , this molecule is of interest for its potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the known natural sources of 1,7-Diepi-8,15-cedranediol, detailed experimental protocols for its potential isolation, and an exploration of its likely biological activities and associated signaling pathways based on current research into structurally related compounds.

Natural Origin and Sources

The primary documented natural source of 1,7-Diepi-8,15-cedranediol is the leaves of Platycladus orientalis (L.) Franco, an evergreen coniferous tree in the cypress family Cupressaceae.[1] While direct quantitative analysis of 1,7-Diepi-8,15-cedranediol in P. orientalis is not extensively reported, the essential oil of its leaves is rich in various sesquiterpenoids, including the structurally similar α-cedrol. Given that many commercial cedarwood oils are derived from plants in the Cupressaceae family, it is plausible that 1,7-Diepi-8,15-cedranediol may also be a minor constituent of certain cedarwood essential oils.

Chemical Composition of Platycladus orientalis Leaf Essential Oil

The composition of essential oil from P. orientalis can vary based on geographical location, season, and extraction method. However, cedrane-type sesquiterpenoids are consistently identified as significant components.

| Compound Class | Key Constituents | Reported Percentage Range (%) |

| Sesquiterpenoids | α-Cedrol | up to 20.3% |

| β-Caryophyllene | 2.0 - 14.3% | |

| α-Humulene (α-caryophyllene) | 1.7 - 11.3% | |

| Thujopsene | up to 45% in wood oil | |

| Monoterpenoids | α-Pinene | 8.4 - 68.1% |

| 3-Carene | 0.1 - 29.4% | |

| Limonene | up to 7.2% | |

| Sabinene | Present | |

| Other | Terpinen-4-ol, Bornyl acetate (B1210297) | Varying amounts |

Note: The concentration of 1,7-Diepi-8,15-cedranediol has not been specifically quantified in available literature. The data presented is for the major and relevant components of the essential oil.

Experimental Protocols: Isolation of 1,7-Diepi-8,15-cedranediol

While a specific, detailed protocol for the isolation of 1,7-Diepi-8,15-cedranediol is not extensively published, a general methodology can be inferred from standard practices for the separation of sesquiterpenoids from plant essential oils. The following represents a plausible, multi-step experimental workflow.

Extraction of Essential Oil by Steam Distillation

Objective: To extract the volatile components, including sesquiterpenoids, from the leaves of Platycladus orientalis.

Apparatus:

-

Clevenger-type apparatus

-

Large-capacity round-bottom flask

-

Heating mantle

-

Condenser

-

Collection vessel

-

Separatory funnel

Procedure:

-

Fresh or dried leaves of Platycladus orientalis are coarsely ground.

-

The ground plant material is placed in the round-bottom flask and submerged in distilled water.

-

The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes into the condenser.

-

The condensed steam and oil are collected in the Clevenger apparatus, where the less dense oil separates from the aqueous phase.

-

The upper oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove residual water.

-

The resulting essential oil is stored in a sealed, dark glass vial at 4°C.

Chromatographic Separation of 1,7-Diepi-8,15-cedranediol

Objective: To isolate 1,7-Diepi-8,15-cedranediol from the complex mixture of the essential oil.

Apparatus and Reagents:

-

Glass chromatography column

-

Silica (B1680970) gel (60-120 mesh)

-

Fraction collector

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Solvents: n-hexane, ethyl acetate (gradient elution)

-

Vanillin-sulfuric acid or other suitable TLC stain

Procedure:

-

Column Preparation: A slurry of silica gel in n-hexane is prepared and packed into the chromatography column.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of n-hexane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is carefully added to the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions are collected sequentially using a fraction collector.

-

TLC Monitoring: The composition of each fraction is monitored by TLC. The TLC plate is developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized with a staining reagent. Fractions containing compounds with similar Rf values are pooled.

-

Purification and Identification: Fractions believed to contain 1,7-Diepi-8,15-cedranediol (based on comparison with standards, if available, or further analysis) are combined and the solvent is removed under reduced pressure using a rotary evaporator. The purity of the isolated compound is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Biological Activities and Signaling Pathways

Specific biological activities for 1,7-Diepi-8,15-cedranediol are not well-documented in publicly available literature. However, significant research has been conducted on the structurally analogous and co-occurring sesquiterpenoid, α-cedrol. Given their structural similarities, it is scientifically plausible that 1,7-Diepi-8,15-cedranediol may exhibit comparable biological effects. The following sections describe the known anti-inflammatory and anticancer signaling pathways modulated by cedrol, which represent promising areas of investigation for 1,7-Diepi-8,15-cedranediol.

Potential Anti-Inflammatory Activity

Cedrol has demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cedrol has been shown to prevent the degradation of IκB, thereby inhibiting NF-κB nuclear translocation and subsequent inflammatory gene expression.

MAPK Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory process, involving a series of protein kinases that regulate the expression of inflammatory mediators. Cedrol has been shown to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby reducing the inflammatory response.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 1,7-Diepi-8,15-cedranediol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpene diol found in the essential oils of coniferous trees, notably from the family Cupressaceae, such as Platycladus orientalis and various cedarwood oils. Its complex tricyclic structure and potential biological activities make it a compound of interest for pharmaceutical and fragrance industries. Despite its presence in nature, the complete biosynthetic pathway of 1,7-Diepi-8,15-cedranediol has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a scientifically informed hypothesis of its biosynthetic route. We will delve into the formation of the foundational cedrane (B85855) skeleton from primary metabolism and propose the subsequent oxidative functionalizations. This guide also includes detailed experimental protocols for key analytical techniques required to investigate and verify this proposed pathway, along with available quantitative data for analogous enzymatic steps.

Introduction to Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 isoprenoids derived from the precursor farnesyl pyrophosphate (FPP). Their biosynthesis is a testament to nature's chemical ingenuity, where a linear precursor is transformed into a vast array of cyclic and acyclic structures through the action of a class of enzymes known as terpene synthases (or cyclases). Subsequent modifications, primarily by cytochrome P450 monooxygenases (CYP450s), introduce further functional and stereochemical diversity.

Proposed Biosynthesis Pathway of 1,7-Diepi-8,15-cedranediol

The biosynthesis of 1,7-Diepi-8,15-cedranediol can be conceptually divided into two major stages: the formation of the cedrane hydrocarbon backbone and the subsequent multi-step hydroxylation.

Stage 1: Formation of the Cedrane Skeleton

The initial steps of isoprenoid biosynthesis are well-established. Through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids, the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized. Three molecules of IPP are sequentially condensed with one molecule of DMAPP to yield the C15 intermediate, farnesyl pyrophosphate (FPP).

The crucial cyclization of the linear FPP into the tricyclic cedrane skeleton is catalyzed by a sesquiterpene synthase. While a specific synthase for 1,7-Diepi-8,15-cedranediol has not been identified, enzymes such as cedrol (B397079) synthase and epi-cedrol synthase are known to produce the cedrane core. The proposed pathway initiates with the formation of a cedrene (B97730) intermediate, likely α-cedrene or a related isomer, from FPP.

Figure 1: Proposed initial steps in the biosynthesis of the cedrane skeleton.

Stage 2: Hypothetical Hydroxylation Cascade

Following the formation of a cedrol precursor, a series of regio- and stereospecific hydroxylations are necessary to yield 1,7-Diepi-8,15-cedranediol. These oxidative reactions are most likely catalyzed by cytochrome P450 monooxygenases. These enzymes are known for their ability to introduce hydroxyl groups onto complex, unactivated carbon atoms in a highly selective manner.

The proposed hydroxylation sequence is as follows:

-

Hydroxylation at C-8: The initial cedrol molecule already possesses a hydroxyl group at the C-8 position.

-

Hydroxylation at C-15: A specific CYP450 enzyme likely hydroxylates the methyl group at C-15 to form an alcohol.

-

Hydroxylation at C-7: A subsequent hydroxylation event, catalyzed by another specific CYP450, would introduce a hydroxyl group at the C-7 position. The "epi" designation in the final product's name suggests a specific stereochemical outcome of this hydroxylation.

It is plausible that a single, promiscuous CYP450 could catalyze multiple hydroxylation steps, or that a series of distinct enzymes are involved.

Figure 2: Hypothesized final hydroxylation steps to 1,7-Diepi-8,15-cedranediol.

Quantitative Data

Direct quantitative data for the biosynthesis of 1,7-Diepi-8,15-cedranediol is currently unavailable in the scientific literature. However, data from a characterized epi-cedrol synthase from Artemisia annua can serve as a proxy for the cyclization step.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg/h) | Major Products | Organism |

| epi-Cedrol Synthase | Farnesyl Diphosphate (FPP) | 0.5 | 120 | epi-Cedrol, Cedrol, α-Cedrene | Artemisia annua |

Note: The Vmax value is an approximation based on reported activity.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the sesquiterpene synthase and cytochrome P450s involved in the pathway from a source organism like Platycladus orientalis.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Harvest fresh young leaves or wood tissue from Platycladus orientalis.

-

Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit.

-

Synthesize first-strand cDNA using a reverse transcriptase with an oligo(dT) primer.

-

-

Degenerate PCR and Transcriptome Sequencing:

-

Design degenerate PCR primers based on conserved regions of known sesquiterpene synthases and plant CYP450s.

-

Perform PCR on the synthesized cDNA.

-

Sequence the resulting amplicons.

-

Alternatively, perform deep sequencing (RNA-Seq) of the transcriptome to identify full-length candidate genes.

-

-

Gene Cloning:

-

Based on the obtained sequences, design specific primers to amplify the full-length open reading frames (ORFs) of the candidate genes.

-

Clone the amplified ORFs into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

-

Heterologous Expression and Enzyme Characterization

Objective: To produce the candidate enzymes in a heterologous host and confirm their function.

Figure 3: A generalized experimental workflow for identifying and characterizing terpene biosynthesis enzymes.

Methodology for Heterologous Expression in E. coli:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the candidate gene.

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and products of the purified recombinant proteins.

Methodology for Sesquiterpene Synthase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate FPP (10-50 µM).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Product Extraction: Extract the reaction products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing, and separating the organic phase.

Methodology for Cytochrome P450 Hydroxylase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), the purified CYP450 enzyme, a suitable redox partner (e.g., cytochrome P450 reductase), the substrate (e.g., cedrol or 8,15-cedranediol), and an NADPH-regenerating system.

-

Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours with shaking.

-

Product Extraction: Stop the reaction and extract the products with an appropriate organic solvent.

Product Identification and Analysis

Objective: To identify the structure of the enzymatic products.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Analyze the extracted products using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the separation of different sesquiterpenoids.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards (if available) and with mass spectral libraries (e.g., NIST).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For novel or unconfirmed products, scale up the enzyme assays to produce sufficient quantities for NMR analysis.

-

Purify the product using column chromatography or preparative GC.

-

Perform 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the chemical structure and stereochemistry.

-

Conclusion and Future Directions

The biosynthesis of 1,7-Diepi-8,15-cedranediol is a compelling area of research with implications for synthetic biology and natural product chemistry. While the initial steps involving the formation of the cedrane skeleton can be inferred from related pathways, the specific hydroxylases responsible for the final modifications remain to be discovered. The experimental protocols outlined in this guide provide a clear roadmap for researchers to identify the missing enzymatic links. Future work should focus on the targeted isolation and characterization of sesquiterpene synthases and cytochrome P450s from Platycladus orientalis and other cedarwood species. The successful elucidation of this pathway will not only enhance our understanding of terpene biosynthesis but also open up possibilities for the biotechnological production of this and other valuable cedranoid sesquiterpenes.

physical and chemical properties of 1,7-Diepi-8,15-cedranediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpenoid compound of significant interest within the scientific community.[1][2] This technical guide provides a detailed overview of its physical and chemical properties, drawing from available scientific literature. While a complete experimental profile remains to be fully elucidated in publicly accessible resources, this document consolidates the current knowledge to support research and development endeavors. This compound is a member of the cedrane (B85855) class of derivatives and has been isolated from natural sources such as Platycladus orientalis (also known as Oriental arborvitae) and cedarwood oil.[1][3][4] Its potential biological activities, including antimicrobial and anti-inflammatory properties, have positioned it as a molecule of interest for further investigation in drug discovery.

Physicochemical Properties

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid diol with a complex tricyclic structure.[3] Its physical state is typically a powder. The following tables summarize the known quantitative data for this compound. It is important to note that some physical properties, such as the melting point, are not consistently reported across public databases, and some values are predicted rather than experimentally determined.

Table 1: General and Physical Properties of 1,7-Diepi-8,15-cedranediol

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [3][5] |

| Molecular Weight | 238.37 g/mol | [3][5] |

| CAS Number | 40768-81-8 | [1][3] |

| Physical Description | Powder | |

| Boiling Point (Predicted) | 330.9 ± 10.0 °C | [6] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [6] |

| Melting Point | Not Available | [3] |

Table 2: Solubility of 1,7-Diepi-8,15-cedranediol

| Solvent | Solubility | Source |

| Chloroform | Soluble | [4][6] |

| Dichloromethane | Soluble | [4][6] |

| Ethyl Acetate | Soluble | [4][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4][6] |

| Acetone | Soluble | [4][6] |

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics of 1,7-Diepi-8,15-cedranediol

| Spectroscopy Type | Expected Features |

| Infrared (IR) | - Broad absorption band in the region of 3300-3400 cm⁻¹ due to O-H stretching of the hydroxyl groups. - C-O stretching vibrations expected in the 1050-1150 cm⁻¹ range. |

| Nuclear Magnetic Resonance (NMR) | - ¹H NMR: Complex aliphatic signals are expected. Signals corresponding to protons on carbons bearing hydroxyl groups would appear in the downfield region. - ¹³C NMR: Signals for 15 carbon atoms, including those corresponding to the hydroxyl-bearing carbons, would be present. The chemical shifts would be indicative of the complex tricyclic cedrane skeleton. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) would be expected at m/z 238. Subsequent fragmentation patterns would be characteristic of the cedrane skeleton and the loss of water molecules from the diol functionality. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and synthesis of 1,7-Diepi-8,15-cedranediol are not extensively documented in readily accessible literature. However, based on general procedures for the extraction of terpenoids from plant materials, a likely workflow can be proposed.

General Isolation and Purification Workflow

The isolation of 1,7-Diepi-8,15-cedranediol from its natural source, Platycladus orientalis, would typically involve solvent extraction followed by chromatographic separation.

Biological Activity and Signaling Pathways

Preliminary research suggests that 1,7-Diepi-8,15-cedranediol exhibits potential anti-inflammatory and antimicrobial activities. Studies have indicated its ability to suppress the production of inflammatory mediators in certain cell lines. However, the precise molecular targets and signaling pathways involved have not been fully elucidated.

Hypothetical Anti-inflammatory Signaling Pathway

A plausible mechanism for its anti-inflammatory effects could involve the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

References

- 1. 1,7-Diepi-8,15-cedranediol | 40768-81-8 [chemicalbook.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. 1,7-Diepi-8,15-cedranediol | 40768-81-8 | QBA76881 [biosynth.com]

- 4. 1,7-Diepi-8,15-cedranediol CAS#: 40768-81-8 [amp.chemicalbook.com]

- 5. 40768-81-8|1,7-Diepi-8,15-cedranediol|BLD Pharm [bldpharm.com]

- 6. Diterpenoids from the pericarp of Platycladus orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,7-Diepi-8,15-cedranediol

CAS Number: 40768-81-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpenoid diol. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities. This compound is found in the essential oil of various coniferous trees, most notably Platycladus orientalis (L.) Franco (also known as Thuja orientalis), a member of the Cupressaceae family. Its chemical structure is based on the cedrane (B85855) skeleton.

While research on this specific isomer is limited, related cedrane sesquiterpenoids have garnered interest for their potential pharmacological and other useful properties. This guide aims to consolidate the existing technical data on 1,7-Diepi-8,15-cedranediol.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1,7-Diepi-8,15-cedranediol is presented in Table 1. This data is primarily sourced from chemical supplier databases and general chemical information repositories.

| Property | Value | Source |

| CAS Number | 40768-81-8 | N/A |

| Molecular Formula | C₁₅H₂₆O₂ | N/A |

| Molecular Weight | 238.37 g/mol | N/A |

| IUPAC Name | (1S,2R,3R,5R,7S,8S)-3,8,9,9-tetramethyl-tricyclo[6.2.1.0^{2,7}]undecane-3,5-diol | N/A |

| Synonyms | 1,7-Diepi-8,15-cedranediol | N/A |

| Class | Sesquiterpenoid, Cedrane Diol | N/A |

| Natural Source | Platycladus orientalis (Oriental Thuja), Cedarwood Oil | N/A |

Biological Activity and Potential Applications

Detailed quantitative studies on the biological activity of 1,7-Diepi-8,15-cedranediol are scarce in publicly available literature. However, based on the activities of related compounds and extracts from its natural source, several potential applications can be inferred.

Anti-inflammatory Activity

Extracts from Platycladus orientalis have been shown to possess anti-inflammatory properties. For instance, some studies have demonstrated that compounds isolated from the leaves of this plant can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory processes. While specific data for 1,7-Diepi-8,15-cedranediol is not available, it is plausible that as a constituent of these extracts, it may contribute to the overall anti-inflammatory effect. Further investigation is required to isolate this compound and assess its individual activity.

Insect Repellent Activity

Some sources suggest that 1,7-Diepi-8,15-cedranediol may act as an environmentally friendly insect repellent. This is attributed to its potential interaction with insect olfactory receptors, a common mechanism for many terpenoid-based repellents. However, quantitative data on its efficacy against specific insect species is not currently available.

Experimental Information (General)

Specific, detailed experimental protocols for the isolation, purification, or synthesis of 1,7-Diepi-8,15-cedranediol are not described in the readily available scientific literature. However, general methods for the extraction of essential oils from Platycladus orientalis can be found and would represent the initial step in obtaining this compound.

A general workflow for the isolation and characterization of terpenoids from a plant source is depicted below.

Caption: Generalized workflow for the isolation and analysis of natural products.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by 1,7-Diepi-8,15-cedranediol. To elucidate its mechanism of action, particularly concerning its potential anti-inflammatory effects, further research would be necessary. A hypothetical signaling pathway that could be investigated based on the known anti-inflammatory activity of other terpenoids is illustrated below.

Caption: Hypothetical anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

1,7-Diepi-8,15-cedranediol is a cedrane sesquiterpenoid with limited characterization in the public domain. While its presence in Platycladus orientalis suggests potential biological activities, including anti-inflammatory and insect repellent effects, there is a clear need for further research.

Future studies should focus on:

-

Isolation and Purification: Development of a robust and scalable protocol for the isolation of 1,7-Diepi-8,15-cedranediol from its natural sources.

-

Spectroscopic Analysis: Full characterization using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR, etc.) to confirm its structure and stereochemistry.

-

Biological Screening: Quantitative assessment of its biological activities through a battery of in vitro and in vivo assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its biological effects.

-

Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and potential derivatization.

Such research will be crucial to unlock the full potential of 1,7-Diepi-8,15-cedranediol for applications in the pharmaceutical and other industries.

Unveiling 1,7-Diepi-8,15-cedranediol: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of the sesquiterpenoid 1,7-Diepi-8,15-cedranediol. This document collates available scientific information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid belonging to the cedrane (B85855) class of bicyclic compounds.[1][2] Its molecular structure, characterized by a unique stereochemistry, has garnered interest within the scientific community. The compound is a natural product found within the plant kingdom, specifically in species of the Cupressaceae family.[3][4] This guide will detail the known origins of this compound, outline the general procedures for its extraction and isolation, and present its physicochemical properties.

Discovery and Natural Occurrence

Physicochemical Properties

The fundamental properties of 1,7-Diepi-8,15-cedranediol are summarized in the table below. This data is essential for its identification and for the design of appropriate extraction and analytical methodologies.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 40768-81-8 |

| Appearance | Not specified in available literature |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] |

Experimental Protocols: Isolation and Purification

Detailed, step-by-step experimental protocols for the isolation of 1,7-Diepi-8,15-cedranediol are not explicitly detailed in a single primary source. However, based on general principles of natural product chemistry and information from related studies on constituents of Platycladus orientalis, a general workflow can be proposed.

4.1. General Workflow for Isolation

The isolation of 1,7-Diepi-8,15-cedranediol from its natural sources typically involves solvent extraction followed by chromatographic separation.

4.2. Methodological Details

-

Plant Material Preparation: The leaves of Platycladus orientalis are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Nonpolar solvents like n-hexane or moderately polar solvents like ethanol (B145695) are commonly used for extracting sesquiterpenoids. This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Chromatographic Separation: The concentrated crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system with a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is employed to separate the different chemical constituents based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing 1,7-Diepi-8,15-cedranediol are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

| Spectroscopic Technique | Information Obtained |

| ¹H-NMR | Provides information about the number and chemical environment of protons. |

| ¹³C-NMR | Determines the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Reveals the molecular weight and fragmentation pattern of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present (e.g., hydroxyl groups). |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to build the molecular skeleton. |

Biological Activity and Potential Applications

Preliminary information suggests that 1,7-Diepi-8,15-cedranediol may possess insect-repellent properties. It is thought to act as a semiochemical, a chemical substance that influences the behavior of insects.

6.1. Proposed Mechanism of Action

The proposed mechanism involves the interference with the insect's chemosensory pathways. This disruption can affect their ability to locate host plants or prey, leading to a repellent effect.

This mode of action suggests potential applications in the development of natural and environmentally friendly insect repellents for use in agriculture and public health. Further research is required to validate this proposed mechanism and to determine the specific insect species affected and the potency of its repellent activity.

Future Directions

The study of 1,7-Diepi-8,15-cedranediol presents several opportunities for future research:

-

Definitive Isolation and Characterization: A full, detailed report on the isolation of this compound, including yields and comprehensive spectroscopic data, would be a valuable contribution to the field of natural product chemistry.

-

Total Synthesis: The development of a total synthesis route for 1,7-Diepi-8,15-cedranediol would provide a reliable source of the pure compound for further biological testing and could allow for the synthesis of analogues with potentially enhanced activity.

-

Pharmacological Screening: A broad screening of the biological activities of 1,7-Diepi-8,15-cedranediol is warranted. Beyond its potential as an insect repellent, it should be investigated for other pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities, which are common among sesquiterpenoids.

-

Mechanism of Action Studies: For any confirmed biological activity, detailed studies are needed to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpenoid with a defined chemical structure and known natural sources. While the primary literature detailing its initial discovery and characterization is not widely accessible, the available information provides a solid foundation for further research. Its potential as an insect repellent, coupled with the broader pharmacological potential of the cedrane scaffold, makes 1,7-Diepi-8,15-cedranediol a compelling target for future investigation in the fields of natural product synthesis, pharmacology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 40768-81-8,1,7-Diepi-8,15-cedranediol | lookchem [lookchem.com]

- 3. There Is Not Only Cupressus sempervirens L.: A Review on the Phytochemistry and Bioactivities of the Other Cupressus L. Species [mdpi.com]

- 4. 1,7-Diepi-8,15-cedranediol | CAS:40768-81-8 | Manufacturer ChemFaces [chemfaces.com]

The Biological Frontier of Cedrane-Type Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrane-type sesquiterpenoids, a significant class of natural products primarily isolated from the essential oils of coniferous trees such as cedar and juniper, have emerged as a focal point of intensive research due to their diverse and potent biological activities. Characterized by a distinctive tricyclic carbon skeleton, these compounds, including prominent members like cedrol, α-cedrene, and β-cedrene, exhibit a wide spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of cedrane-type sesquiterpenoids, with a focus on their antimicrobial, anti-inflammatory, antifungal, and cytotoxic properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The biological efficacy of cedrane-type sesquiterpenoids has been quantified across various assays. The following tables summarize the key quantitative data, providing a comparative analysis of their potency.

Table 1: Antimicrobial and Antifungal Activity of Cedrane-Type Sesquiterpenoids

| Compound | Target Organism | Assay | Metric | Value | Reference |

| α-Cedrene | Bacillus subtilis | Micro-broth Dilution | MIC | 3.06 µg/mL | [1][2] |

| β-Cedrene | Bacillus subtilis | Micro-broth Dilution | MIC | 3.06 µg/mL | [1][2] |

| α-Cedrene | Proteus sp. | Micro-broth Dilution | MIC | 3.06 µg/mL | [1][2] |

| β-Cedrene | Proteus sp. | Micro-broth Dilution | MIC | 3.06 µg/mL | [1][2] |

| Cedrol | Gram-positive bacteria | Disc Diffusion & Micro-broth Dilution | MIC | 31.25-62.5 µg/mL | |

| Cedrol | Yeast | Disc Diffusion & Micro-broth Dilution | MIC | 31.25-62.5 µg/mL | |

| Cedrol | Phellinus noxius | Antifungal Assay | IC50 | 15.7 µg/mL | [3][4] |

| Cedrol | Aspergillus niger | Antifungal Assay | EC50 | 45.99 µg/mL | [2] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Anti-inflammatory Activity of Cedrane-Type Sesquiterpenoids

| Compound | Cell Line | Assay | Metric | Value | Reference |

| Cedrol | RAW 264.7 Macrophages | Nitric Oxide Inhibition | IC50 | 41.1 µM | [5][6] |

| Widdrol | RAW 264.7 Macrophages | Nitric Oxide Inhibition | IC50 | 24.7 µM | [5][6] |

| Thujopsene | RAW 264.7 Macrophages | Nitric Oxide Inhibition | IC50 | 30.3 µM | [5][6] |

IC50: Half-maximal Inhibitory Concentration.

Table 3: Cytotoxic Activity of Cedrane-Type Sesquiterpenoids

| Compound | Cell Line | Assay | Metric | Value | Reference |

| Cedrol | HT-29 (Colon Cancer) | MTT Assay | IC50 | 138.91 µM (48h) | [7] |

| Cedrol | CT-26 (Colon Cancer) | MTT Assay | IC50 | 92.46 µM (48h) | [7] |

| Cedrol | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | IC50 | 41.5 µg/mL (48h) | [5][6] |

IC50: Half-maximal Inhibitory Concentration.

Table 4: Inhibition of Cytochrome P450 Enzymes by Cedrane-Type Sesquiterpenoids

| Compound | Enzyme | Substrate | Inhibition Mode | Metric | Value (µM) | Reference |

| Cedrol | CYP2B6 | Bupropion (B1668061) | Competitive | Ki | 0.9 | [8] |

| β-Cedrene | CYP2B6 | Bupropion | Competitive | Ki | 1.6 | [8] |

| Thujopsene | CYP2B6 | Bupropion | Competitive | Ki | 0.8 | [8] |

| Cedrol | CYP3A4 | Midazolam | Competitive | Ki | 3.4 | [8] |

| Thujopsene | CYP2C8, CYP2C9, CYP2C19 | - | Mechanism-based | - | - | [8] |

Ki: Inhibition Constant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (e.g., Cedrol)

-

Bacterial or fungal strain

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the cedrane-type sesquiterpenoid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HT-29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., Cedrol)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cedrane-type sesquiterpenoid dissolved in the culture medium. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Test compound (e.g., Cedrol)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the cedrane-type sesquiterpenoid for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells with cells and LPS only, and cells with medium only.

-

Incubation: Incubate the plates for an additional 24 hours.

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent A, incubate for 10 minutes at room temperature, then add an equal volume of Griess Reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. A standard curve using sodium nitrite is used to quantify the nitrite concentration. The IC50 value for NO inhibition is then calculated.

Cytochrome P450 (CYP) Enzyme Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (e.g., Cedrol)

-

Specific CYP isoform probe substrates (e.g., bupropion for CYP2B6, midazolam for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate (B84403) buffer

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, potassium phosphate buffer, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, allowing the CYP enzyme to metabolize the substrate.

-

Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile.

-

Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: The rate of metabolite formation is compared between samples with and without the test compound to determine the percent inhibition. The IC50 value is the concentration of the test compound that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined by performing the assay at multiple substrate concentrations.

Signaling Pathways and Mechanisms of Action

Cedrane-type sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known mechanisms.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Cedrol has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a central regulator of inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by Cedrol.

Anticancer Mechanism via Induction of Apoptosis

Cedrol has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[7]

Caption: Induction of apoptosis by Cedrol via extrinsic and intrinsic pathways.

Workflow for Screening Biological Activity of Cedrane-Type Sesquiterpenoids

The following diagram outlines a general experimental workflow for the initial screening and characterization of the biological activities of novel cedrane-type sesquiterpenoids.

Caption: Experimental workflow for bioactivity screening.

Conclusion

Cedrane-type sesquiterpenoids represent a promising class of natural products with a rich and varied biological activity profile. The quantitative data presented herein underscore their potential as antimicrobial, anti-inflammatory, and anticancer agents. The detailed experimental protocols provide a foundation for standardized evaluation, while the elucidated signaling pathways offer insights into their mechanisms of action at the molecular level. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential and to pave the way for the development of novel drugs derived from these fascinating natural scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Cedrol induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 1,7-Diepi-8,15-cedranediol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Diepi-8,15-cedranediol, a sesquiterpenoid compound naturally occurring in essential oils of coniferous trees, presents a compelling subject for therapeutic investigation. While direct pharmacological data on this specific molecule is nascent, the broader class of cedrane (B85855) sesquiterpenoids has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide synthesizes the current knowledge on 1,7-Diepi-8,15-cedranediol, contextualizes its therapeutic potential within the pharmacological profile of related compounds, and provides a hypothetical framework for its systematic evaluation as a drug candidate. Detailed experimental protocols and workflow visualizations are offered to guide future research endeavors.

Introduction to 1,7-Diepi-8,15-cedranediol

1,7-Diepi-8,15-cedranediol is a bicyclic sesquiterpenoid diol belonging to the cedrane family of natural products.[1][2] It is characterized by a tricyclic carbon skeleton and has been isolated from sources such as cedarwood oil and the leaves of Platycladus orientalis.[1][3] While its current applications are primarily in the fragrance industry and as a reference standard in chemical research, its structural similarity to other bioactive cedrane sesquiterpenoids suggests a potential for untapped therapeutic applications.[2] The compound is commercially available for research purposes, though it has not been fully validated for medical applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1,7-Diepi-8,15-cedranediol is presented in Table 1. This information is crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| CAS Number | 40768-81-8 | [1] |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| Appearance | Not specified (typically a solid) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Storage | Store at 0-8 °C | N/A |

Inferred Therapeutic Potential and Proposed Research

Direct evidence for the therapeutic applications of 1,7-Diepi-8,15-cedranediol is currently limited. However, by examining the bioactivities of structurally related cedrane sesquiterpenoids, such as cedrol, we can infer potential areas of investigation. Cedrol, for instance, has been studied for its anti-inflammatory and neuroprotective properties. This suggests that 1,7-Diepi-8,15-cedranediol may also modulate inflammatory pathways and exhibit neuroprotective effects.

To systematically evaluate the therapeutic potential of 1,7-Diepi-8,15-cedranediol, a phased experimental approach is proposed. This workflow, depicted in the diagram below, outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: Proposed experimental workflow for evaluating the therapeutic potential of 1,7-Diepi-8,15-cedranediol.

Based on the known activities of other sesquiterpenoids, a plausible hypothesis is that 1,7-Diepi-8,15-cedranediol may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. A hypothetical representation of this pathway is provided below.

Caption: Hypothetical modulation of the NF-κB signaling pathway by 1,7-Diepi-8,15-cedranediol.

Detailed Experimental Protocols

To facilitate the investigation of 1,7-Diepi-8,15-cedranediol, detailed methodologies for key initial screening assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic concentration range of 1,7-Diepi-8,15-cedranediol on relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells).

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of 1,7-Diepi-8,15-cedranediol in DMSO and make serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Replace the culture medium with the medium containing the different concentrations of the test compound and incubate for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Objective: To assess the ability of 1,7-Diepi-8,15-cedranediol to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of 1,7-Diepi-8,15-cedranediol (determined from the MTT assay) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits, according to the manufacturer's instructions.

-

L-NAME (a non-specific NOS inhibitor) can be used as a positive control for NO inhibition.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in a structured format for clear comparison.

Table 2: Hypothetical Cytotoxicity Data of 1,7-Diepi-8,15-cedranediol

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| RAW 264.7 | 24 | To be determined |

| 48 | To be determined | |

| SH-SY5Y | 24 | To be determined |

| 48 | To be determined |

Table 3: Hypothetical Anti-inflammatory Activity of 1,7-Diepi-8,15-cedranediol

| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| Vehicle | To be determined | To be determined | To be determined |

| LPS (1 µg/mL) | 100 | 100 | 100 |

| LPS + Compound (1 µM) | To be determined | To be determined | To be determined |

| LPS + Compound (10 µM) | To be determined | To be determined | To be determined |

| LPS + Compound (50 µM) | To be determined | To be determined | To be determined |

Conclusion and Future Directions

1,7-Diepi-8,15-cedranediol represents a promising yet underexplored natural product with potential therapeutic applications. Based on the bioactivity of related cedrane sesquiterpenoids, investigations into its anti-inflammatory and neuroprotective effects are warranted. The experimental framework provided in this guide offers a systematic approach to elucidating the pharmacological profile of this compound. Future research should focus on a comprehensive in vitro and in vivo evaluation to validate its therapeutic potential and delineate its mechanism of action. Such studies could pave the way for the development of novel therapeutics derived from this natural source.

References

1,7-Diepi-8,15-cedranediol: A Review of a Promising Natural Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpenoid diol belonging to the cedrane (B85855) family of natural products.[1] With the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol , this compound has been identified as a constituent of several plant species, including Platycladus orientalis (Oriental thuja), Tiliacora triandra, and Origanum vulgare (oregano). Its complex tricyclic structure has drawn interest for its potential biological activities, including antimicrobial, anti-inflammatory, and insect-repellent properties. This technical guide provides a comprehensive review of the currently available scientific literature on 1,7-Diepi-8,15-cedranediol, summarizing its known properties and highlighting areas for future research.

Physicochemical Properties

While detailed experimental data is limited in the publicly available literature, some basic physicochemical properties of 1,7-Diepi-8,15-cedranediol have been reported.

| Property | Value | Source |

| Molecular Formula | C15H26O2 | Smolecule |

| Molecular Weight | 238.37 g/mol | Smolecule |

| CAS Number | 40768-81-8 | Smolecule |

Spectroscopic Data

Isolation Methodologies

The primary method for obtaining 1,7-Diepi-8,15-cedranediol is through extraction from its natural plant sources.

General Experimental Workflow for Isolation

The following diagram outlines a general workflow for the isolation of sesquiterpenoids from plant material. It is important to note that a specific, detailed protocol for the isolation of 1,7-Diepi-8,15-cedranediol has not been found in the reviewed literature.

Caption: A generalized workflow for the isolation of sesquiterpenoids from plant sources.

Biological Activity

Preliminary research suggests that 1,7-Diepi-8,15-cedranediol may possess a range of biological activities. However, it is crucial to note that most of the available data pertains to crude extracts of the plants containing this compound, and specific activity data for the purified 1,7-Diepi-8,15-cedranediol is largely absent from the literature.

Antimicrobial Activity

Extracts of plants known to contain 1,7-Diepi-8,15-cedranediol have shown activity against various bacterial and fungal strains.[1] However, no specific minimum inhibitory concentration (MIC) or other quantitative antimicrobial data for the isolated compound has been reported.

Anti-inflammatory Activity

The potential anti-inflammatory properties of 1,7-Diepi-8,15-cedranediol are an area of interest. Studies on extracts from Tiliacora triandra have demonstrated anti-inflammatory effects, but the contribution of 1,7-Diepi-8,15-cedranediol to this activity has not been individually assessed.

Insect Repellent Activity

As a component of cedarwood oil, 1,7-Diepi-8,15-cedranediol is suggested to contribute to the oil's known insect-repellent properties. The mechanism is thought to involve interference with insect chemosensory pathways.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by 1,7-Diepi-8,15-cedranediol or its detailed mechanism of action for any of its potential biological activities. This represents a significant knowledge gap and a key area for future research.

Conclusion and Future Directions

1,7-Diepi-8,15-cedranediol is a structurally interesting natural product with potential therapeutic applications. However, the current body of scientific literature is insufficient to provide a comprehensive understanding of its properties and biological activities. Key areas that require further investigation include:

-

Isolation and Structural Elucidation: A detailed, peer-reviewed publication reporting the complete spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) is necessary for the unambiguous confirmation of its structure.

-

Quantitative Biological Evaluation: Rigorous testing of the purified compound is required to determine its specific biological activities, including IC50 or MIC values for its antimicrobial and anti-inflammatory effects.

-

Mechanism of Action Studies: Research into the molecular targets and signaling pathways affected by 1,7-Diepi-8,15-cedranediol is essential to understand its mode of action.

-

Synthesis: The development of a synthetic route to 1,7-Diepi-8,15-cedranediol would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

The logical progression of research in this area is depicted in the following diagram:

Caption: A flowchart outlining the necessary future research steps for 1,7-Diepi-8,15-cedranediol.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1,7-Diepi-8,15-cedranediol from Platycladus orientalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction, isolation, and preliminary analysis of 1,7-diepi-8,15-cedranediol, a sesquiterpenoid compound found in the leaves of Platycladus orientalis (L.) Franco. While specific bioactivity data for 1,7-diepi-8,15-cedranediol is limited, extracts of Platycladus orientalis and related terpenoid compounds have demonstrated various biological activities, including anti-inflammatory and cytotoxic effects. These protocols are designed to furnish researchers with a robust methodology for obtaining this compound for further investigation into its potential therapeutic applications. The document also outlines potential signaling pathways that may be influenced by cedrane-type sesquiterpenoids, providing a basis for future pharmacological studies.

Introduction

Platycladus orientalis, commonly known as the Oriental arborvitae, is a coniferous tree belonging to the Cupressaceae family. It has a long history of use in traditional medicine for treating a variety of ailments.[1][2] The plant is a rich source of various phytochemicals, including flavonoids, diterpenoids, and sesquiterpenoids.[3][4] Among these, the cedrane-type sesquiterpenoid 1,7-diepi-8,15-cedranediol is a constituent of the leaves.[5] Sesquiterpenoids from various plant sources are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[6][7][8] This has led to growing interest in the isolation and characterization of specific sesquiterpenoid compounds for potential drug development.

This guide provides a comprehensive workflow for the extraction and purification of 1,7-diepi-8,15-cedranediol from Platycladus orientalis leaves, along with methods for its preliminary characterization.

Experimental Protocols

Plant Material Collection and Preparation

Fresh, healthy leaves of Platycladus orientalis should be collected. Proper botanical identification is crucial to ensure the correct plant species is used. The leaves should be washed with distilled water to remove any debris and then air-dried in the shade at room temperature for 7-10 days or until brittle. The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction of Crude Terpenoid Mixture

This protocol describes a standard ethanol-based extraction method suitable for obtaining a broad range of terpenoids.

Materials:

-

Dried, powdered leaves of Platycladus orientalis

-

95% Ethanol (B145695) (EtOH)

-

Maceration flasks or a Soxhlet apparatus

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Weigh 500 g of the powdered plant material and place it into a large maceration flask.

-

Add 5 L of 95% ethanol to the flask, ensuring all the plant material is fully submerged.

-

Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

-

After 72 hours, filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

The extraction process can be repeated two more times on the plant residue to maximize the yield. The filtrates from all extractions can then be combined and concentrated.

Fractionation and Isolation of 1,7-Diepi-8,15-cedranediol

The crude ethanol extract is a complex mixture of compounds. Column chromatography is employed to separate the different components and isolate the target sesquiterpenoid.

Materials:

-

Crude ethanol extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (B92381) (Hex)

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm and 366 nm)

-

Anisaldehyde-sulfuric acid spray reagent

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve a portion of the crude ethanol extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Column Elution: Elute the column with a gradient of increasing polarity using a hexane-ethyl acetate solvent system. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v Hex:EtOAc). Finally, wash the column with methanol to elute highly polar compounds.

-

Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 50 mL).

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp and/or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

-

Pooling and Purification: Combine the fractions that show a similar TLC profile and contain the spot corresponding to 1,7-diepi-8,15-cedranediol. Further purification of the pooled fractions may be necessary using repeated column chromatography or preparative TLC to obtain the pure compound.

Spectroscopic Analysis

The structure of the isolated compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the extraction and purification process.

Table 1: Extraction Yield from Platycladus orientalis Leaves

| Plant Material (g) | Solvent System | Extraction Method | Crude Extract Yield (g) | Yield (%) |

| 500 | 95% Ethanol | Maceration | 45.5 | 9.1 |

Table 2: Purity of Isolated 1,7-Diepi-8,15-cedranediol after Column Chromatography

| Fraction Pool | Weight (mg) | Purity by HPLC (%) |

| F12-F18 | 250 | >95% |

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by 1,7-diepi-8,15-cedranediol are scarce, the known biological activities of Platycladus orientalis extracts and other cedrane (B85855) sesquiterpenoids suggest potential areas of investigation.

-

Anti-inflammatory Activity: Crude extracts of Platycladus orientalis have shown anti-inflammatory properties.[4] This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes. Potential signaling pathways to investigate include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Cytotoxic Activity: Some studies have reported cytotoxic effects of Platycladus orientalis extracts against various cancer cell lines.[1][2][3] The underlying mechanisms could involve the induction of apoptosis. Key signaling pathways to explore in this context are the intrinsic and extrinsic apoptosis pathways, involving caspases and members of the Bcl-2 family.

Visualizations

Caption: Workflow for the extraction and isolation of 1,7-diepi-8,15-cedranediol.

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Caption: Hypothesized apoptosis induction pathways.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful extraction and isolation of 1,7-diepi-8,15-cedranediol from Platycladus orientalis. While the specific biological activities of this compound are not yet fully elucidated, the established therapeutic potential of the plant and related sesquiterpenoids warrants further investigation. The proposed signaling pathways offer a starting point for researchers to explore the pharmacological mechanisms of this natural product. Further studies are essential to validate these hypotheses and to fully understand the therapeutic potential of 1,7-diepi-8,15-cedranediol.

References

- 1. researchgate.net [researchgate.net]

- 2. sid.ir [sid.ir]

- 3. New cytotoxic flavonoids from aerial parts of Platycladus orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compounds from Platycladus orientalis and their inhibitory effects on nitric oxide and TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,7-Diepi-8,15-cedranediol | 40768-81-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Celastraceae sesquiterpenoids: biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases | Scilit [scilit.com]

Application Notes and Protocols for the Purification of 1,7-Diepi-8,15-cedranediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid diol, a class of natural products known for their diverse and significant biological activities. This compound, with the chemical formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol , is found in natural sources such as cedarwood oil and the leaves of Platycladus orientalis. Due to its potential antimicrobial and anti-inflammatory properties, 1,7-Diepi-8,15-cedranediol is a compound of interest for further investigation in drug discovery and development.

These application notes provide a comprehensive, step-by-step protocol for the purification of 1,7-Diepi-8,15-cedranediol from a natural source extract. The protocol is designed to yield a high-purity compound suitable for subsequent biological assays and structural elucidation.

Data Presentation

The purification process is a multi-step procedure involving extraction, fractionation, and chromatographic separation. The expected yield and purity at each stage are summarized in the tables below. These values are representative and may vary depending on the quality of the starting material and the precision of the experimental execution.

Table 1: Summary of Purification Steps and Expected Yields

| Purification Step | Starting Material (g) | Product | Expected Yield (g) | Expected Yield (%) |

| Crude Extraction | 1000 (Dried Plant Material) | Crude Extract | 50 | 5.0 |

| Liquid-Liquid Partitioning | 50 (Crude Extract) | Ethyl Acetate (B1210297) Fraction | 15 | 30.0 |

| Silica (B1680970) Gel Column Chromatography | 15 (Ethyl Acetate Fraction) | Enriched Fraction | 2.5 | 16.7 |

| Preparative HPLC | 2.5 (Enriched Fraction) | 1,7-Diepi-8,15-cedranediol | 0.1 | 4.0 |

Table 2: Purity Analysis at Each Purification Stage

| Purification Stage | Analytical Method | Expected Purity (%) |

| Crude Extract | TLC | < 5 |

| Ethyl Acetate Fraction | TLC/HPLC | 10 - 20 |

| Enriched Fraction (Post-Silica Gel) | HPLC | 70 - 85 |

| Final Product (Post-Preparative HPLC) | HPLC/qNMR | > 98 |

Experimental Protocols

Crude Extraction from Platycladus orientalis Leaves

This protocol describes the initial extraction of sesquiterpenoids from the dried leaves of Platycladus orientalis.

Materials:

-

Dried and powdered leaves of Platycladus orientalis

-

95% Ethanol (B145695) (EtOH)

-

Large glass container with a lid

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Macerate 1 kg of dried and powdered leaves of Platycladus orientalis in 10 L of 95% ethanol at room temperature for 72 hours.

-

Filter the extract through filter paper to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

Dry the crude extract completely under a high vacuum to remove any residual solvent.

Liquid-Liquid Partitioning

This step aims to fractionate the crude extract based on polarity to enrich the sesquiterpenoid content.

Materials:

-

Crude ethanol extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Separatory funnel (2 L)

Procedure:

-

Suspend the crude extract (approx. 50 g) in 500 mL of distilled water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Perform the first partition by adding 500 mL of n-hexane. Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper n-hexane layer. Repeat this extraction step two more times with fresh n-hexane (2 x 500 mL). The n-hexane fractions will contain non-polar compounds.

-

Next, partition the remaining aqueous layer with ethyl acetate. Add 500 mL of ethyl acetate, shake vigorously, and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat this extraction two more times with fresh ethyl acetate (2 x 500 mL).

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in sesquiterpenoids.

Silica Gel Column Chromatography

This is the primary chromatographic step for the separation of compounds within the ethyl acetate fraction.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp and/or staining solution (e.g., vanillin-sulfuric acid)

-

Fraction collector and collection tubes

Procedure:

-